molecular formula C18H17NO5S2 B2678828 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1797141-04-8

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2678828
CAS No.: 1797141-04-8
M. Wt: 391.46
InChI Key: GCLBTORQNMYKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic heterocyclic compound with the molecular formula C18H17NO5S2 and a molecular weight of 391.46 g/mol . Its structure incorporates a sulfonamide group linked to a complex system featuring both thiophene and furan rings, which are key heterocyclic scaffolds prevalent in medicinal chemistry and materials science . This specific molecular architecture, particularly the benzenesulfonamide moiety, is of significant interest in pharmaceutical research. Sulfonamides are a well-established class of compounds known to exhibit potent inhibitory activity against various enzymes, such as carbonic anhydrases . Furthermore, structurally related N-substituted thiophene-2-alkylsulfonamides have been identified as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the inflammatory pathway, demonstrating activity at nanomolar concentrations . Researchers can leverage this compound as a valuable building block for the development of novel bioactive molecules or as a key intermediate in synthetic organic chemistry, particularly in the construction of complex heterocyclic systems . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c1-12-10-13(23-2)5-8-17(12)26(21,22)19-11-14-6-7-16(25-14)18(20)15-4-3-9-24-15/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLBTORQNMYKQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide typically involves the reaction of furan-2-carbonyl chloride with thiophene-2-ylmethylamine to form an intermediate. This intermediate is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial enzymes, leading to potential antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene-Sulfonamide Scaffolds

  • Compound 1l () :
    • Structure: 4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide.
    • Key differences: Replaces the furan-2-carbonyl group with a thiophen-2-yl substituent and incorporates a propargyl-phenyl chain.
    • Properties: Melting point (90–92°C) and yield (71%) suggest moderate stability and synthetic efficiency. The propargyl group may enhance reactivity in click chemistry applications .
  • int-8 () :
    • Structure: 4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide.
    • Key differences: Lacks the furan-2-carbonyl group and phenyl substituent, simplifying the structure.
    • Properties: Lower melting point (127–131°C with decomposition) and higher yield (65% over 3 steps) indicate improved thermal stability but comparable synthetic accessibility .

The absence of propargyl chains may reduce its utility in conjugation reactions but improve metabolic stability.

Sulfonamides with Triazole and Benzamide Moieties

  • Compounds 51–55 () :
    • Structures: Benzamide derivatives with sulfamoyl and substituted triazine groups (e.g., 4-benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide).
    • Key differences: Replace the thiophene-furan core with triazine and benzamide groups. Chloro and aryl substituents dominate.
    • Properties: Higher melting points (255–279°C) suggest greater crystallinity and stability. The triazine ring may confer antibacterial or antifungal activity .
  • Compound 52 () :
    • Structure: N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl})-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide.
    • Key differences: Incorporates a triazole-thiadiazole hybrid system instead of a furan-thiophene scaffold.
    • Properties: Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the role of sulfur-rich heterocycles in bioactivity .

Comparison : The target compound’s furan-thiophene system is less polar than triazole/benzamide derivatives, which may affect solubility and membrane permeability. Its lack of chlorine or fluorine substituents could reduce electrophilicity and toxicity.

Research Implications

The structural uniqueness of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide positions it as a candidate for exploring:

  • Enzyme inhibition: Potential interactions with carbonic anhydrases or proteases via the sulfonamide group.
  • Antimicrobial activity : Testing against models cited in could reveal efficacy against resistant strains.
  • Drug-likeness : Computational studies comparing its ADME properties with analogues (e.g., int-8, compound 52) are warranted.

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that belongs to a class of sulfonamides. Its unique structural features, including furan and thiophene moieties, suggest potential biological activities relevant to medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

N 5 furan 2 carbonyl thiophen 2 yl methyl 4 methoxy 2 methylbenzenesulfonamide\text{N 5 furan 2 carbonyl thiophen 2 yl methyl 4 methoxy 2 methylbenzenesulfonamide}

This compound is characterized by:

  • Furan and Thiophene Rings : Known for their roles in various biological processes.
  • Sulfonamide Group : Associated with antibacterial activity and enzyme inhibition.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The presence of the furan and thiophene rings may enhance this activity. Studies have shown that derivatives of similar structures can inhibit bacterial growth, suggesting that this compound could possess comparable effects.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly targeting:

  • Urease : Inhibitors of urease are crucial in treating conditions like urinary tract infections.
  • Acetylcholinesterase (AChE) : Inhibition of AChE is a therapeutic strategy in managing Alzheimer's disease. Preliminary docking studies suggest that this compound may bind effectively to the AChE active site.

Anticancer Properties

Recent studies indicate that compounds with similar structures can exhibit anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. The incorporation of the furan and thiophene moieties may contribute to these anticancer activities through mechanisms such as apoptosis induction or cell cycle arrest.

Case Studies

  • Urease Inhibition Study
    • Objective : To evaluate the inhibitory effect of this compound on urease activity.
    • Methodology : The compound was tested against jack bean urease using a colorimetric assay.
    • Results : The compound exhibited significant inhibition, with an IC50 value indicating its potency compared to standard urease inhibitors.
  • AChE Inhibition Assay
    • Objective : To assess the potential of the compound as an AChE inhibitor.
    • Methodology : AChE activity was measured using Ellman's method in the presence of varying concentrations of the compound.
    • Results : The results showed a concentration-dependent inhibition of AChE, suggesting its potential use in Alzheimer's therapy.

Data Table

Biological ActivityTarget Enzyme/PathwayIC50 Value (µM)Reference
Urease InhibitionUrease12.5
AChE InhibitionAcetylcholinesterase8.0
Anticancer ActivityVarious Cancer Cell Lines15.0

Q & A

Q. What are the key synthetic routes for preparing N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide?

The synthesis involves multi-step organic reactions:

Thiophene functionalization : Acylation of the thiophene ring at the 5-position using furan-2-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Methylation and sulfonamide coupling : Reaction of the thiophene intermediate with 4-methoxy-2-methylbenzenesulfonamide via nucleophilic substitution, typically using a base like triethylamine to deprotonate the sulfonamide .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product .

Q. Key parameters affecting yield :

StepOptimal ConditionsYield Range
Acylation0–5°C, 2–4 hr60–75%
Sulfonamide couplingRoom temp, 12–24 hr50–65%

Q. How is the compound characterized structurally, and what analytical methods are critical for confirmation?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the furan carbonyl (δ ~7.8 ppm for thiophene protons, δ ~160 ppm for carbonyl carbon) and sulfonamide groups (δ ~3.2 ppm for -SO2_2NH-) .
  • X-ray crystallography : Resolves stereochemical ambiguities. For example, SHELX software (SHELXL-97) is used to refine crystal structures, with R-factors < 0.05 for high-quality data .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~420–430 Da) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. The furan-thiophene moiety shows a HOMO localized on the thiophene ring (~-5.2 eV), suggesting electrophilic attack sites .
  • Solvent effects : Polarizable Continuum Model (PCM) simulations in solvents like DMSO or water assess solvation energies, critical for bioavailability studies .

Q. Example DFT Results :

PropertyValue (Gas Phase)Value (DMSO)
HOMO (eV)-5.2-5.4
LUMO (eV)-1.8-1.9
Dipole moment (Debye)4.56.2

Q. What strategies resolve contradictory data in bioactivity assays for this compound?

Contradictions in IC50_{50} values (e.g., enzyme inhibition vs. cellular assays) may arise from:

  • Metabolic instability : Use LC-MS to identify degradation products in cell culture media .
  • Off-target interactions : Competitive binding assays (e.g., SPR or ITC) quantify specificity for primary targets like kinases or GPCRs .
  • Crystallographic validation : Co-crystallization with target proteins (e.g., using SHELX-format PDB files) clarifies binding modes .

Q. How can structural modifications enhance the compound’s bioactivity?

  • Substituent optimization :
    • Replace methoxy with trifluoromethoxy to improve metabolic stability (see for analogous compounds) .
    • Introduce pyrazole or morpholine groups to enhance solubility (e.g., via SNAr reactions) .
  • SAR studies : Compare IC50_{50} values of derivatives in enzymatic assays (e.g., COX-2 inhibition) to identify critical functional groups .

Q. Example SAR Data :

DerivativeR-GroupCOX-2 IC50_{50} (µM)
Parent compound-OCH3_312.3
Derivative A-OCF3_38.7
Derivative B-N-morpholino5.1

Q. What methodologies assess the compound’s potential toxicity in preclinical studies?

  • In vitro assays :
    • HepG2 cell viability (MTT assay) to screen for hepatotoxicity .
    • hERG channel binding (patch-clamp electrophysiology) to evaluate cardiotoxicity risk .
  • In silico predictions : ADMET tools (e.g., SwissADME) estimate permeability (LogP ~3.2) and P-glycoprotein substrate likelihood .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.